molecular formula C25H26N4O4S B3208125 3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine CAS No. 1049322-65-7

3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B3208125
CAS No.: 1049322-65-7
M. Wt: 478.6 g/mol
InChI Key: VFBCSUBNWLUAPY-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a benzodioxole ring, a tetrahydronaphthalene sulfonyl group, and a piperazine moiety attached to a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and tetrahydronaphthalene sulfonyl intermediates, which are then coupled with a piperazine derivative. The final step involves the formation of the pyridazine ring through cyclization reactions under controlled conditions, such as specific temperatures and the use of catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow chemistry can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one

Uniqueness

Compared to these similar compounds, 3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the tetrahydronaphthalene sulfonyl group and the piperazine moiety provides additional sites for chemical modification, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c30-34(31,21-7-5-18-3-1-2-4-19(18)15-21)29-13-11-28(12-14-29)25-10-8-22(26-27-25)20-6-9-23-24(16-20)33-17-32-23/h5-10,15-16H,1-4,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBCSUBNWLUAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine
Reactant of Route 2
Reactant of Route 2
3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine
Reactant of Route 3
Reactant of Route 3
3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine
Reactant of Route 4
Reactant of Route 4
3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine
Reactant of Route 5
Reactant of Route 5
3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine
Reactant of Route 6
Reactant of Route 6
3-(2H-1,3-benzodioxol-5-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine

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